4-{[(2-Fluoroanilino)carbonyl]amino}benzoic acid
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Overview
Description
4-{[(2-Fluoroanilino)carbonyl]amino}benzoic acid is a chemical compound with the molecular formula C14H10FNO3. It is primarily used in proteomics research and has a molecular weight of 259.24 g/mol . This compound is known for its unique structure, which includes a fluoroanilino group and a benzoic acid moiety.
Preparation Methods
The synthesis of 4-{[(2-Fluoroanilino)carbonyl]amino}benzoic acid typically involves the reaction of 2-fluoroaniline with a benzoic acid derivative under specific conditions. The reaction conditions often include the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-{[(2-Fluoroanilino)carbonyl]amino}benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Scientific Research Applications
4-{[(2-Fluoroanilino)carbonyl]amino}benzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of 4-{[(2-Fluoroanilino)carbonyl]amino}benzoic acid involves its interaction with specific molecular targets. The fluoroanilino group can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity and function. The benzoic acid moiety can also participate in various biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
Similar compounds to 4-{[(2-Fluoroanilino)carbonyl]amino}benzoic acid include:
2-[(4-Fluoroanilino)carbonyl]benzoic acid: This compound has a similar structure but differs in the position of the fluoroanilino group.
4-[(2-Fluoroanilino)carbonyl]benzoic acid: Another structurally related compound with slight variations in the arrangement of functional groups. The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H11FN2O3 |
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Molecular Weight |
274.25 g/mol |
IUPAC Name |
4-[(2-fluorophenyl)carbamoylamino]benzoic acid |
InChI |
InChI=1S/C14H11FN2O3/c15-11-3-1-2-4-12(11)17-14(20)16-10-7-5-9(6-8-10)13(18)19/h1-8H,(H,18,19)(H2,16,17,20) |
InChI Key |
UUQNBABLEZRWDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=CC=C(C=C2)C(=O)O)F |
Origin of Product |
United States |
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